molecular formula C7H4F3NO2 B126030 3-(Trifluoromethyl)pyridine-2-carboxylic Acid CAS No. 87407-12-3

3-(Trifluoromethyl)pyridine-2-carboxylic Acid

Cat. No.: B126030
CAS No.: 87407-12-3
M. Wt: 191.11 g/mol
InChI Key: DMWLBOPLZYJGPT-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-2-carboxylic Acid, also known as 3-(Trifluoromethyl)-2-picolinic acid, is a chemical compound with the molecular formula C7H4F3NO2. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of the compound in good yields.

Industrial Production Methods: In industrial settings, the production of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid may involve large-scale vapor-phase reactions or other optimized synthetic routes to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pyridine-2-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product .

Major Products Formed: The major products formed from these reactions can vary widely, including different trifluoromethylated pyridine derivatives and other functionalized compounds .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-(Trifluoromethyl)pyridine-2-carboxylic Acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the trifluoromethyl and carboxylic acid groups on the pyridine ring can significantly affect the compound’s properties and applications .

Properties

IUPAC Name

3-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWLBOPLZYJGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530647
Record name 3-(Trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87407-12-3
Record name 3-(Trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do structural modifications of 3-(trifluoromethyl)pyridine-2-carboxylic acid influence its biological activity?

A2: While the provided abstracts don't offer specific details on the structure-activity relationship of this compound itself, one study explores this aspect using Rhenium(I) complexes with picolinic acid and its fluorinated derivatives. [] Although this research focuses on anticancer activity, it highlights the impact of structural modifications on biological activity. Further investigations focusing on this compound derivatives and their antifungal properties are needed to establish a comprehensive structure-activity relationship.

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